molecular formula C17H21ClN6O3 B6978065 N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide

Cat. No.: B6978065
M. Wt: 392.8 g/mol
InChI Key: VZKQMOHUTMGMLT-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide is a complex organic compound that features a combination of heterocyclic structures

Properties

IUPAC Name

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O3/c1-11-20-15(27-22-11)10-26-13-8-24(9-13)17(25)21-12-4-6-23(7-12)16-14(18)3-2-5-19-16/h2-3,5,12-13H,4,6-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKQMOHUTMGMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2CN(C2)C(=O)NC3CCN(C3)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide typically involves multiple steps, including the construction of the pyrrolidine and azetidine rings, followed by the introduction of the chloropyridinyl and oxadiazolyl groups. Common synthetic strategies may include:

    Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through cyclization reactions. The azetidine ring is often constructed via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones.

    Azetidine Derivatives: Compounds featuring the azetidine ring, which may have similar biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological properties.

Uniqueness

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide is unique due to the combination of its heterocyclic structures, which may confer specific biological activities not observed in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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